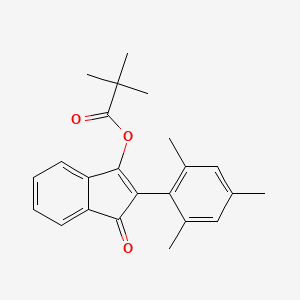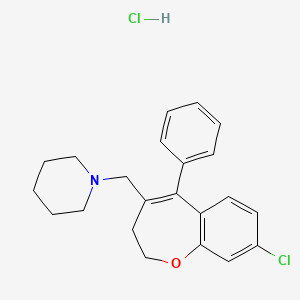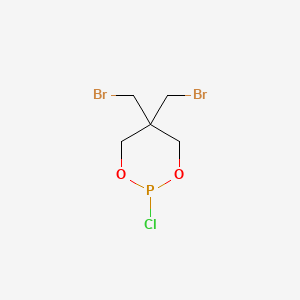![molecular formula C8H8N2 B14669276 1H-Pyrrolo[1,2-A][1,4]diazepine CAS No. 42736-79-8](/img/structure/B14669276.png)
1H-Pyrrolo[1,2-A][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[1,2-A][1,4]diazepine is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2-A][1,4]diazepine typically involves the construction of the diazepine ring onto a pre-existing pyrrole framework. One common method includes the annulation of the diazepine ring to the pyrrole fragment through a series of reactions. For instance, the reductive cyclization of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde in ethanol at room temperature can lead to the formation of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-A][1,4]diazepine .
Industrial Production Methods: Industrial synthesis methods for this compound often involve multi-step processes that ensure high yield and purity. One such method includes the preparation of 4,5-dihydro-1H,3H-pyrrolo[1,2-A][1,4]diazepine-2,4-dicarboxylic acid-2-tert-butyl ester through a series of steps involving acetonitrile, potassium carbonate, benzylamine, sodium borohydride, and palladium-carbon catalysis .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[1,2-A][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Oxidative conditions can be employed to modify the functional groups attached to the diazepine ring.
Reduction: Reductive cyclization, as mentioned earlier, is a key step in the synthesis of this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reductive cyclization of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde results in the formation of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-A][1,4]diazepine .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to interact with DNA, leading to antiproliferative effects against cancer cells . The precise molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[1,2-A][1,4]diazepine can be compared with other similar compounds, such as:
Pyrrolo[1,2-A][1,3]diazepine: This compound also features a fused pyrrole and diazepine ring but differs in the position of the nitrogen atoms within the diazepine ring.
Pyrrolo[2,1-C][1,4]benzodiazepine: This compound includes an additional benzene ring fused to the diazepine ring, which can alter its chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which contribute to its diverse range of applications and biological activities.
Eigenschaften
CAS-Nummer |
42736-79-8 |
|---|---|
Molekularformel |
C8H8N2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
1H-pyrrolo[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C8H8N2/c1-3-8-7-9-4-2-6-10(8)5-1/h1-6H,7H2 |
InChI-Schlüssel |
DTTFWGKIBWXQHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CN2C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)

![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)



![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)



